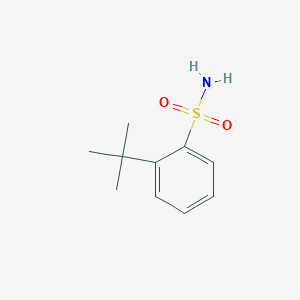

2-Tert-butylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . It is a derivative of benzene, where a tert-butyl group and a sulfonamide group are attached to the benzene ring. This compound is extensively used in various fields of research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride, which is then reacted with ammonia or an amine to produce the sulfonamide .

Industrial Production Methods

Industrial production of 2-tert-butylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Tert-butylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of this compound .

科学的研究の応用

While the primary search results do not directly address the applications of "2-Tert-butylbenzene-1-sulfonamide," they do provide information on related compounds and reactions that can help infer potential applications. This compound is a sulfonamide compound with a tert-butyl group attached to the benzene ring . Sulfonamides are known for their biological activity and are widely used in medicine and pesticide research .

Synthesis and Chemical Properties

The synthesis method for N-tert-butyl benzene sulfonamide involves placing benzene sulfonamide, a catalyst, and a solvent in a reactor, then stirring and heating the mixture to reflux. The reaction endpoint is reached when the benzene sulfonamide disappears. The product is then obtained through cooling, filtering, and desolventization .

Applications of Related Sulfonamides

- Anticancer Agents: Sulfonamide-based glycosides have been designed and synthesized for anticancer efficacy. These compounds, which incorporate benzenesulfonamide, 1,2,3-triazole, and glycoside cores, have been evaluated against lung, liver, breast, and colon cancer cell lines. Some derivatives have shown inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms .

- AKT PH Domain Inhibitors: Sulfonamides have been developed as inhibitors of the AKT PH domain. A structure-activity relationship study of a family of AKT PH domain inhibitors has been performed .

- Tert-Butyl Phenolic Antioxidants: Tert-butyl phenolic antioxidants are used as stabilizers and protectants in consumer products such as adhesives, lubricants, plastics, cosmetics, and food coatings .

- Synthesis of N-Heterocycles: Tert-butanesulfinamide is used in the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology provides access to piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in natural products and therapeutic compounds .

Potential Applications of this compound

Given the applications of related sulfonamides, this compound may have potential uses in:

- Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents, particularly in cancer research .

- Agrochemicals: As a component in pesticides or herbicides .

- Material Science: As a stabilizer or antioxidant in polymers and coatings .

- Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules, such as N-heterocycles .

Table of Potential Applications

Case Studies

As the search results do not provide specific case studies for this compound, it is difficult to provide detailed examples. However, the following case studies involving related compounds may offer insight:

- Sulfonamide-based glycosides in cancer therapy: These compounds have been synthesized and evaluated for their anticancer activity against lung, liver, breast, and colon cancer cell lines .

- Tert-butanesulfinamide in N-heterocycle synthesis: Tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutic compounds .

作用機序

The mechanism of action of 2-tert-butylbenzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes .

類似化合物との比較

Similar Compounds

tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.

N-Butylbenzenesulfonamide: A similar sulfonamide compound with a butyl group instead of a tert-butyl group.

Uniqueness

2-Tert-butylbenzene-1-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer distinct chemical properties and reactivity compared to similar compounds . The combination of these functional groups makes it a valuable compound in various research and industrial applications .

生物活性

2-Tert-butylbenzene-1-sulfonamide (2-TBBS) is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-TBBS is characterized by its molecular formula C10H15NO2S, featuring a tert-butyl group attached to a benzene ring that is further substituted with a sulfonamide group. The sulfonamide moiety is crucial for its biological activity, influencing both its pharmacokinetics and interactions with biological systems.

Biological Activities

Antibacterial Properties

Sulfonamides, including 2-TBBS, are known for their antibacterial properties, particularly against Gram-positive bacteria. Research indicates that the sulfonamide functional group plays a critical role in inhibiting bacterial growth by interfering with folic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer efficacy of sulfonamide derivatives. For instance, compounds based on benzenesulfonamide have shown inhibitory effects on cancer cell lines such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) through mechanisms involving apoptosis and cell cycle regulation . 2-TBBS may exhibit similar activities due to its structural characteristics.

Enzyme Inhibition

Research has indicated that 2-TBBS can bind to specific proteins, influencing enzyme activity. This interaction is primarily facilitated by the sulfonamide group, which enhances binding affinity and specificity. Inhibitory activity against carbonic anhydrase isoforms has been noted, suggesting a potential role in targeting tumor-associated enzymes .

The mechanism of action of 2-TBBS remains under investigation. However, it is hypothesized that its antibacterial activity stems from competitive inhibition of enzymes involved in folate metabolism in bacteria. In cancer research, the compound's ability to induce apoptosis in cancer cells may involve modulation of p53 pathways and other apoptotic proteins .

Comparative Analysis with Related Compounds

To understand the unique features of 2-TBBS, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-tert-butylbenzene sulfonamide | Contains a tert-butyl group and sulfonamide | Strong antibacterial properties |

| 4-Toluenesulfonamide | Methyl group on the aromatic ring | Used extensively in drug formulations |

| Benzene sulfonamide | Basic structure without bulky groups | Fundamental structure for many derivatives |

| N-(4-fluorophenyl)benzenesulfonamide | Contains a fluorine substituent | Enhanced activity against specific bacterial strains |

The steric bulk from the tert-butyl group in 2-TBBS may enhance its selectivity and bioactivity compared to simpler sulfonamides.

Case Studies

- Antibacterial Efficacy Study : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, establishing minimum inhibitory concentrations (MICs). While specific data for 2-TBBS was not provided, similar compounds demonstrated MIC values above 100 μM, indicating moderate antibacterial activity .

- Cytotoxicity Assessment : In vitro studies using lung (A-549) and breast (MCF-7) cancer cell lines assessed the cytotoxic effects of sulfonamide derivatives. Compounds exhibiting over 60% cytotoxicity at concentrations of 100 μM were further analyzed for IC50 values. This approach could be applied to evaluate 2-TBBS’s potential in cancer therapy .

特性

IUPAC Name |

2-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMRJVRIRSIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。